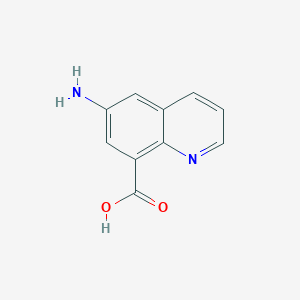

6-Aminoquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOBTXQJQKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Aminoquinoline 8 Carboxylic Acid and Its Advanced Derivatives

Classical and Modern Synthetic Routes to the Quinoline (B57606) Core

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a foundational structure in numerous biologically active compounds. Its synthesis has been a subject of extensive study for over a century, leading to the development of several named reactions that remain relevant today. These classical methods, along with their modern adaptations, provide a versatile toolbox for constructing the core of 6-Aminoquinoline-8-carboxylic acid.

Modifications and Adaptations of Established Quinoline Synthesis Methods

The most prominent classical methods for quinoline synthesis are the Skraup, Doebner-von Miller, and Friedländer reactions. organicreactions.orgwikipedia.orgiipseries.org Each begins with aniline (B41778) or a derivative and builds the pyridine portion of the quinoline ring.

The Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. A key advantage of the Skraup reaction is that the substitution pattern on the starting aniline directly dictates the substitution on the benzene portion of the resulting quinoline. For instance, starting with a para-substituted aniline like 4-nitroaniline (B120555) would yield a 6-nitroquinoline (B147349). nih.gov While notoriously vigorous, modifications using moderators like ferrous sulfate (B86663) or boric acid have been developed to control the reaction's exothermicity. wikipedia.orgresearchgate.net

The Doebner-von Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones in place of glycerol, offering greater flexibility in the substituents on the newly formed pyridine ring. iipseries.org A practical example that illustrates this pathway is the synthesis of 2-methyl-6-nitroquinoline, a plausible precursor to the target compound. This synthesis involves the reaction of 4-nitroaniline with crotonaldehyde (B89634) in the presence of an acid. nih.gov Recent advancements have shown that catalysts like silica-functionalized magnetite nanoparticles can significantly improve the yield and reduce reaction times for such processes. nih.gov

The Friedländer synthesis offers a different approach, condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is valued for its operational simplicity. jk-sci.comnih.gov To construct a precursor for this compound via this route, one might start with a 2-amino-5-nitrobenzaldehyde (B1606718) and react it with a compound like pyruvic acid to introduce the carboxylic acid moiety at the desired position. Modern variations of the Friedländer synthesis employ a range of catalysts, including Lewis acids, iodine, and p-toluenesulfonic acid, often under microwave irradiation or solvent-free conditions to enhance efficiency and environmental friendliness. wikipedia.orgjk-sci.comnih.gov

Table 1: Overview of Classical Quinoline Synthesis Methods This table is interactive. Users can sort and filter the data.

| Synthesis Method | Key Reactants | Typical Conditions | Relevance to Target Compound |

|---|---|---|---|

| Skraup | Aromatic Amine + Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Use of 4-nitroaniline yields 6-nitroquinoline precursor. |

| Doebner-von Miller | Aromatic Amine + α,β-Unsaturated Aldehyde/Ketone | Acid catalyst | Use of 4-nitroaniline + crotonaldehyde yields 6-nitro-8-methylquinoline. |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Acid or Base Catalyst | Use of 2-amino-5-nitrobenzaldehyde + pyruvic acid derivative. |

Strategies for Amino and Carboxylic Acid Group Incorporation at Positions 6 and 8

The precise placement of the amino group at C6 and the carboxylic acid at C8 is the central challenge in synthesizing the title compound. The two primary strategies involve either building the quinoline ring from precursors that already contain these functionalities (or their masked equivalents) or adding them to a pre-formed quinoline ring.

The most direct approach involves utilizing a precursor that can be readily converted into the final product. A logical synthetic pathway starts with the Doebner-von Miller reaction between 4-nitroaniline and crotonaldehyde to produce 6-nitro-8-methylquinoline. nih.gov This intermediate can then undergo two key transformations:

Oxidation of the methyl group: The methyl group at C8 can be oxidized to a carboxylic acid. This strategy has been successfully applied to related isomers, such as the oxidation of 2-methyl-8-nitroquinoline (B1328908) to 8-nitroquinoline-2-carboxylic acid. researchgate.net

Reduction of the nitro group: The nitro group at C6 is subsequently reduced to the target amino group, a standard transformation typically achieved with high yield using reagents like tin(II) chloride or catalytic hydrogenation.

Stereoselective and Regioselective Synthesis of this compound Analogues

Regioselectivity is a critical consideration in quinoline synthesis. In classical methods like the Skraup and Doebner-von Miller reactions, the regiochemistry of the final product is reliably controlled by the substitution pattern of the initial aniline. For example, the use of p-nitroaniline ensures the formation of a 6-nitroquinoline derivative, as the cyclization occurs ortho to the amino group, and the substituent retains its position relative to the nitrogen atom of the original aniline. nih.gov Similarly, in the Friedländer synthesis, the substituents on the 2-aminoaryl carbonyl precursor dictate the final arrangement.

While the parent compound, this compound, is achiral, the synthesis of its chiral analogues is an area of significant interest. Stereoselectivity can be introduced by using chiral catalysts in the cyclization step or by employing chiral auxiliaries on the starting materials. The development of asymmetric Friedländer reactions, for instance, has enabled the synthesis of chiral quinolines, which are valuable in medicinal chemistry and as ligands for asymmetric catalysis. nih.gov

Advanced Functionalization Techniques for the this compound Scaffold

Once the this compound core is assembled, modern catalytic methods offer powerful tools for its further derivatization. These techniques allow for the selective introduction of new functional groups, enabling the rapid generation of diverse molecular libraries for screening and optimization.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic compounds. In the context of the this compound scaffold, the existing functional groups, particularly the amino group at C8 (often protected as an amide), can serve as a directing group. This group coordinates to a metal center (e.g., Palladium, Rhodium, Nickel, or Copper) and positions the catalyst in proximity to specific C-H bonds, typically at the C5 or C7 positions, facilitating their selective cleavage and functionalization. nih.govnih.gov This approach avoids the need for pre-functionalized substrates and allows for the late-stage modification of the quinoline core.

Studies on 8-aminoquinoline (B160924) amides have demonstrated that the amide nitrogen can effectively direct C-H functionalization reactions such as arylation, alkylation, and halogenation at the C5 position. researchgate.net The choice of metal catalyst, ligand, and oxidant is crucial for controlling the outcome and efficiency of these transformations.

Table 2: Representative Catalytic Systems for C-H Functionalization of Aminoquinolines This table is interactive. Users can sort and filter the data.

| Metal Catalyst | Ligand | Reaction Type | Position Functionalized |

|---|---|---|---|

| Pd(OAc)₂ | Acetyl-protected amino acid | Arylation | C5 |

| [RhCp*Cl₂]₂ | - | Annulation | C7 |

| Ni(OAc)₂ | PPh₃ | Arylation | C5 |

| Cu(OAc)₂ | - | Bromination | C5 |

Photo-Catalytic Approaches in Derivatization

Photocatalysis has gained prominence as a mild and efficient method for generating reactive intermediates under visible light irradiation. For the this compound scaffold, photocatalytic methods can enable unique transformations that are often difficult to achieve with traditional thermal methods.

A notable example is the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net This reaction, mediated by a photoredox catalyst, proceeds via a radical pathway, allowing for the installation of fluorinated motifs, which are of high interest in medicinal chemistry. Such transformations highlight the potential of photocatalysis to introduce valuable functional groups onto the quinoline ring with high precision and under mild conditions, complementing the toolkit of C-H activation methods. researchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Aminoquinoline 8 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position is a primary site for transformations such as amidation and esterification, and can potentially undergo decarboxylation under specific conditions.

Amidation and Esterification Reactions

The conversion of the carboxylic acid to amides and esters is a fundamental transformation. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, as direct condensation is often inefficient. libretexts.orgnih.gov

Amidation is commonly achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. nih.gov Another widely used method involves the use of coupling agents that facilitate the direct condensation of the carboxylic acid with an amine. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is readily attacked by the amine. This approach avoids the harsh conditions often required for acyl chloride formation. nih.gov

Esterification can be performed through several methods. The classic Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org This is a reversible equilibrium-driven process. Alternatively, similar to amidation, the carboxylic acid can be activated with coupling agents and then reacted with an alcohol.

A summary of common methods for these transformations is presented in the table below.

| Reaction Type | Method | Typical Reagents | Intermediate/Mechanism |

| Amidation | Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive acyl chloride intermediate which is then reacted with an amine. nih.gov |

| Amidation | Coupling Agent | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), HBTU, TiCl₄ | Forms an activated ester or other reactive intermediate in situ, facilitating nucleophilic attack by the amine. nih.gov |

| Esterification | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | Acid-catalyzed nucleophilic acyl substitution. Reversible reaction driven to completion by using excess alcohol or removing water. libretexts.org |

| Esterification | Acyl Chloride Formation | SOCl₂, followed by alcohol (R'-OH) | Two-step process involving the formation of an acyl chloride, followed by reaction with an alcohol. |

Table 1: Common Amidation and Esterification Methods

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon CO₂ loss. For many simple carboxylic acids, this process requires high temperatures. However, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. nih.gov

In the case of 6-aminoquinoline-8-carboxylic acid, the carboxyl group is attached to an aromatic ring. The decarboxylation of quinoline (B57606) carboxylic acids has been studied, and the mechanism often involves the zwitterionic form of the molecule, particularly for acids at the 2-position (picolinic acid analogues). cdnsciencepub.com For quinoline-8-carboxylic acid, the reaction is less facile than for its 2-isomer and may require harsh conditions or specific catalysts. cdnsciencepub.comacs.org Unwanted decarboxylation has been noted as a side reaction during other transformations under harsh conditions, such as high temperatures or strong base. nih.gov

Alternative modern methods, such as photoredox-catalyzed or radical-mediated decarboxylation, offer milder conditions for this transformation. nih.gov These methods can generate radical intermediates that can be trapped or used in subsequent reactions.

Reactions at the Amino Group

The primary aromatic amino group at the C-6 position is nucleophilic and undergoes reactions typical of anilines, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation of the C-6 amino group involves reaction with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is generally facile and is a common method for protecting the amino group or for synthesizing more complex molecules. The reaction conditions can be controlled to achieve selective acylation at the amino group in the presence of the carboxylic acid, often by first converting the carboxylic acid to its less reactive carboxylate salt under basic conditions.

Alkylation of the amino group to form secondary or tertiary amines can also be achieved. However, direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is often a more controlled method for synthesizing secondary amines.

Diazotization and Coupling Reactions

The primary aromatic amine at the C-6 position can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com

The resulting quinoline-6-diazonium salt is a versatile intermediate. It can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by a range of substituents. organic-chemistry.org This provides a powerful synthetic route to introduce functionalities onto the quinoline ring that are difficult to install directly. Examples of these transformations include:

Reaction with copper(I) halides (CuCl, CuBr) to introduce chloro and bromo substituents.

Reaction with potassium iodide (KI) to introduce an iodo substituent. organic-chemistry.org

Reaction with copper(I) cyanide (CuCN) to introduce a cyano group.

Reaction with HBF₄ followed by heating (Schiemann reaction) to introduce a fluoro substituent.

Hydrolysis upon heating in aqueous acid to introduce a hydroxyl group.

Azo coupling reactions with activated aromatic compounds (like phenols or anilines) to form brightly colored azo dyes.

Reactivity of the Quinoline Ring System

The quinoline ring is an aromatic system, and its reactivity is influenced by the fused pyridine (B92270) and benzene (B151609) rings, as well as by the existing amino and carboxylic acid substituents. In general, electrophilic substitution reactions tend to occur on the electron-rich benzene ring portion, while nucleophilic substitutions are more common on the electron-deficient pyridine ring. nih.gov

The directing effects of the existing groups on this compound are complex:

The amino group at C-6 is a strong activating group and is ortho, para-directing. It will therefore direct incoming electrophiles to the C-5 and C-7 positions.

The carboxylic acid group at C-8 is a deactivating group and is meta-directing, which would direct electrophiles to the C-5 and C-7 positions.

The quinoline nitrogen deactivates the pyridine ring towards electrophilic attack.

Given these combined effects, electrophilic substitution is strongly favored at the C-5 and C-7 positions.

In recent years, the field of C-H activation has revolutionized the functionalization of heterocyclic compounds like quinoline. acs.org A particularly powerful strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond. The related 8-aminoquinoline (B160924) amide scaffold is one of the most successful and widely used directing groups in this context. nih.govshu.ac.uk While the subject molecule has a free amino group, its acylated derivatives can readily participate in these reactions. This directs functionalization to specific positions, often overriding the inherent electronic preferences of the ring system. For example, using the 8-amido group, functionalizations such as arylation, alkylation, and halogenation have been selectively directed to the C-5 position of the quinoline ring. nih.govshu.ac.uk Cobalt, copper, rhodium, and palladium are common catalysts for these transformations. nih.govshu.ac.uknih.govacs.org

| Reaction Type | Position | Catalyst/Reagents | Comments |

| Sulfonylation | C-5 | CuCl, ArSO₂Cl | Directed by the 8-aminoquinoline amide group. nih.gov |

| Chlorination | C-5 | Cu(II), LiCl | Remote C-H functionalization via a Single Electron Transfer (SET) mechanism. shu.ac.uk |

| Nitration | C-5 | Co(NO₃)₂·6H₂O, TBN | Cobalt-catalyzed remote C-H nitration. shu.ac.uk |

| Esterification | C-5 | Cu(II), Carboxylic Acids | Remote C-O coupling directed by the 8-aminoquinoline amide. nih.gov |

| Alkylation | C-2 | RhCl(coe₂)₂, PCy₃·HCl | Alkylation of the pyridine ring portion of the quinoline. nih.gov |

| Carbamoylation | C-2 | CuBr, Hydrazinecarboxamides | Copper-catalyzed functionalization of quinoline N-oxides. nih.gov |

Table 2: Examples of C-H Functionalization on Quinoline Scaffolds

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) in quinoline preferentially occurs at positions 5 and 8 of the carbocyclic ring, as these positions are most activated and lead to more stable cationic intermediates (arenium ions). youtube.comquimicaorganica.orgreddit.com The presence of substituents on the ring significantly influences the regioselectivity of these reactions. lumenlearning.com

In this compound, the reactivity is modulated by two powerful and opposing directing groups on the carbocyclic ring:

Amino Group (-NH₂ at C-6): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, increasing its nucleophilicity and stabilizing the arenium ion intermediate. It directs incoming electrophiles to positions 5 and 7 (ortho positions).

Carboxylic Acid Group (-COOH at C-8): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to positions 5 and 7 (meta positions).

The outcome of an electrophilic substitution reaction is determined by the interplay of these effects. The amino group is a more potent activating and directing group than the deactivating effect of the carboxylic acid group. Therefore, the positions activated by the amino group are the most probable sites of substitution. Both directing groups favor substitution at positions 5 and 7. However, position 5 is generally more electronically favored for electrophilic attack on the quinoline nucleus itself. quimicaorganica.org Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -NH₂ (at C-6) | Influence of -COOH (at C-8) | Overall Predicted Outcome |

| C-5 | Ortho (Activating) | Meta (Deactivating, but directing) | Major Product |

| C-7 | Ortho (Activating) | Meta (Deactivating, but directing) | Minor Product |

Nucleophilic Aromatic Substitution at Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (typically a halogen). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For halogenated derivatives of this compound, the feasibility of SNAr depends on the position of the halogen. The pyridine ring of quinoline is inherently electron-deficient and halogens at the C-2 and C-4 positions are readily displaced by nucleophiles. researchgate.netquimicaorganica.org

When a halogen is present on the carbocyclic ring, its reactivity is influenced by the existing substituents:

Electron-Withdrawing Groups (-COOH, quinoline N): These groups activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

Electron-Donating Groups (-NH₂): This group deactivates the ring for nucleophilic attack by increasing electron density.

Table 2: Influence of Functional Groups on SNAr Reactivity of Halogenated this compound

| Functional Group | Position | Effect on SNAr | Rationale |

| Quinoline Nitrogen | N-1 | Activating | Inductively withdraws electron density from the entire ring system. |

| Amino Group | C-6 | Deactivating | Donates electron density via resonance, destabilizing the negative intermediate. |

| Carboxylic Acid Group | C-8 | Activating | Withdraws electron density via induction and resonance, stabilizing the negative intermediate. |

Investigation of Reaction Mechanisms via Kinetic and Computational Studies

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and computational investigations. These studies provide insights into reaction pathways, transition states, and the factors controlling reactivity and selectivity.

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent). This data helps to determine the reaction order and identify the rate-determining step. For instance, in a typical SNAr reaction, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.com Kinetic analysis could confirm if this holds true for halogenated derivatives of this compound and quantify the electronic influence of the amino and carboxyl substituents.

Computational studies , employing methods like Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at a molecular level. dntb.gov.uanih.gov These calculations can map the potential energy surface of a reaction, allowing for the characterization of intermediates and transition states. For electrophilic substitution, computational models could compare the activation energies for attack at the C-5 versus the C-7 position, providing a theoretical basis for the observed or predicted regioselectivity. researchgate.net Similarly, for nucleophilic substitution, the stability of different potential Meisenheimer intermediates could be calculated to predict the most likely reaction pathway. While specific computational studies on this compound are not prevalent, research on related quinoline systems demonstrates the utility of these methods in understanding reactivity, including the mechanisms of C-H activation and functionalization. rsc.org

Table 3: Application of Mechanistic Investigation Techniques

| Study Type | Methodology | Information Gained |

| Kinetic Studies | Monitoring reaction progress over time under varied conditions. | Reaction rates, rate laws, activation parameters, identification of the rate-determining step. |

| Computational Studies | Using quantum chemical calculations (e.g., DFT) to model the reaction. | Geometries of reactants, intermediates, and transition states; reaction energy profiles; prediction of regioselectivity and reactivity. |

Coordination Chemistry and Metal Complexation of 6 Aminoquinoline 8 Carboxylic Acid

6-Aminoquinoline-8-carboxylic Acid as a Ligand in Metal Complexes

The structure of this compound, featuring a quinoline (B57606) nitrogen atom, a carboxylic acid group at the 8-position, and an amino group at the 6-position, dictates its function as a versatile ligand for a variety of metal ions.

Coordination Modes and Binding Preferences

This compound is expected to primarily function as a bidentate N,O-chelating agent. The quinoline ring nitrogen and the adjacent carboxylic acid group are ideally positioned to form a stable, five-membered chelate ring upon coordination to a metal center. This coordination mode is common for ligands containing the 8-substituted quinoline framework, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924). In this arrangement, the ligand would typically bind as an anionic species after the deprotonation of the carboxylic acid's hydroxyl group.

The amino group at the 6-position is sterically removed from the primary chelation site at the 8-position. Consequently, it is unlikely to be involved in chelation to the same metal ion. However, it can play a crucial role in the broader coordination sphere by:

Bridging: The nitrogen of the amino group could coordinate to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers.

Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, stabilizing the resulting complex structure through intramolecular or intermolecular hydrogen bonds.

Complexes of transition metals with amino acids frequently adopt octahedral geometries, with stoichiometries such as M(L)2 or M(L)3, where L is the aminocarboxylate ligand. Depending on the metal ion and reaction conditions, both facial (fac) and meridional (mer) isomers could be formed, both of which would be chiral.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established methods for creating metal-aminocarboxylate complexes. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the carboxylic acid group. The resulting complexes can be isolated as crystalline solids.

Characterization of these complexes would employ a range of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the ligand. A shift in the C=O stretching frequency of the carboxylate group and changes in the C=N stretching vibrations of the quinoline ring would indicate metal binding.

NMR Spectroscopy: ¹H and ¹³C NMR can elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic properties of the complexes and investigate their geometry.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Elemental Analysis and Molar Conductance: To confirm the stoichiometry and electrolytic nature of the complexes.

Table 1: Expected Coordination Data for a Hypothetical Metal Complex This table is illustrative, based on typical data for related quinoline-carboxylate complexes.

| Parameter | Expected Observation | Technique |

|---|---|---|

| Coordination Mode | Bidentate (Nquinoline, Ocarboxylate) | X-ray Crystallography |

| ν(C=O) Shift | Shift to lower frequency upon coordination | FTIR Spectroscopy |

| Geometry | Octahedral or Square Planar (metal-dependent) | X-ray, UV-Vis |

| Molar Conductance | Low values in non-polar solvents, indicating non-electrolytic nature | Conductivity Measurement |

Supramolecular Assembly and Self-Associating Systems

The functional groups on this compound provide multiple sites for non-covalent interactions, which are crucial in directing the self-assembly of molecules in the solid state to form supramolecular architectures.

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

The crystal structure of this compound and its metal complexes is expected to be heavily influenced by hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The amino group is an excellent hydrogen bond donor, and the quinoline nitrogen is a potential acceptor. This allows for a rich network of hydrogen bonds, such as O-H···N, N-H···O, and N-H···N interactions, which can link molecules into one-, two-, or three-dimensional arrays. In studies of similar molecules like p-aminobenzoic acid, hydrogen bonding is a dominant force in directing self-association.

π-π Stacking: The planar, aromatic quinoline ring system facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant stabilizing force in the crystal packing of aromatic compounds and their coordination complexes. These stacking interactions often lead to the formation of one-dimensional columns or ladders within the crystal lattice.

Proton-Transfer Compounds Involving the Aminoquinoline Moiety

Proton transfer is a key phenomenon in systems containing both acidic (carboxylic acid) and basic (aminoquinoline) sites. For this compound, two types of proton transfer are plausible:

Intramolecular Proton Transfer: The proton from the carboxylic acid group (-COOH) could transfer to the basic quinoline nitrogen, forming a zwitterion. The relative pKa values of the carboxylic acid and the protonated quinoline nitrogen would determine the equilibrium of this process.

Intermolecular Proton Transfer: In the presence of other acidic or basic molecules, intermolecular proton transfer can occur to form salts or co-crystals. Research on 8-aminoquinoline has shown that it readily forms proton-transfer compounds with various carboxylic acids, where the proton transfers from the acid to the heterocyclic nitrogen of the quinoline. This results in the formation of an ion pair, [C9H9N2]⁺[Acid]⁻, which is stabilized by strong hydrogen bonds between the newly formed quinolinium proton and the carboxylate anion. A similar outcome is highly probable for the 6-amino isomer.

Applications of Metal Complexes in Catalysis and Chemical Transformations

While specific catalytic applications for complexes of this compound have not been reported, the chemistry of related 8-aminoquinoline (8-AQ) derivatives suggests significant potential. The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization reactions. This strategy allows for the selective activation and modification of otherwise inert C-H bonds.

It is plausible that metal complexes of this compound could serve as catalysts or precatalysts in various organic transformations. For instance, rhenium complexes derived from quinoline carboxylic acids have demonstrated catalytic activity in the epoxidation of olefins. Cobalt-catalyzed C-H functionalization of 8-aminoquinoline derivatives has also been achieved, operating through a single electron transfer (SET) mechanism. The electronic properties of the this compound ligand, modified by both an electron-donating amino group and the coordinating carboxylate, could tune the reactivity of a metal center for specific catalytic applications.

Advanced Spectroscopic and Structural Characterization of 6 Aminoquinoline 8 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 6-aminoquinoline-8-carboxylic acid, both ¹H and ¹³C NMR would provide crucial information about its chemical environment.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling constants of these protons would be influenced by the electronic effects of the amino and carboxylic acid groups. For instance, the amino group at position 6 would likely cause an upfield shift for adjacent protons, while the electron-withdrawing carboxylic acid group at position 8 would have a deshielding effect on nearby protons. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring would be diagnostic of their position relative to the nitrogen atom and the substituent groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift.

A detailed analysis of these spectra would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Advanced NMR Techniques for Conformation and Dynamics

To further investigate the three-dimensional structure and molecular dynamics, advanced NMR techniques would be employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the correlations between protons and their directly attached or more distant carbon atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: FT-IR and Raman Studies

Assignment of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for its functional groups. The carboxylic acid moiety would show a broad O-H stretching vibration, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The amino group would display N-H stretching vibrations in the 3500-3300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the quinoline ring would appear in their respective characteristic regions.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | ~1700 | |

| Amino Group | N-H Stretch | 3500 - 3300 |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. Cleavage of the bond between the quinoline ring and the carboxylic acid group would also be a probable fragmentation pathway. Analysis of these fragments would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing an extremely precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is achieved by distinguishing between ions of very similar nominal mass.

In the context of this compound and its derivatives, HRMS is crucial for confirming their synthesis and identifying unknown metabolites or degradation products. Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for the analysis of polar molecules like aminoquinolines. nih.gov The ESI process generates protonated molecules, [M+H]⁺, whose mass-to-charge ratio (m/z) is then measured by the high-resolution analyzer.

For instance, in the characterization of novel 8-amino-quinoline derivatives combined with natural antioxidant acids, HRMS-ESI was used to confirm the successful synthesis of the target compounds. nih.gov The observed m/z values were compared against the calculated exact masses for the expected molecular formulas, showing excellent agreement.

Table 1: Illustrative HRMS Data for 8-Aminoquinoline (B160924) Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| Derivative 1 | [C₂₀H₁₈N₃O₄]⁺ | 364.12 | 364.40 |

| Derivative 2 | [C₂₁H₂₀N₃O₄]⁺ | 378.14 | 378.50 |

This table is based on data reported for derivatives of 8-aminoquinoline. nih.gov

The derivatization of amino acids with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by UPLC-ESI-MS/MS analysis further highlights the utility of mass spectrometry in this field. mdpi.com This approach enhances sensitivity and allows for the targeted analysis of amino acids in complex mixtures. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of a compound is not solely defined by its molecular conformation but also by how the individual molecules pack together in the crystal lattice. This packing arrangement is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. X-ray crystallography provides the data necessary to analyze these interactions in detail. nih.govresearchgate.net

In the crystal structures of quinoline derivatives, hydrogen bonding often plays a primary role in stabilizing the lattice. For this compound, one would anticipate strong hydrogen bonds involving the carboxylic acid group (as a donor and acceptor) and the amino group (as a donor). For example, carboxylic acids frequently form robust dimers through O-H···O hydrogen bonds. rsc.org Furthermore, the amino group can form N-H···N or N-H···O hydrogen bonds with adjacent molecules.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals, where the specific crystal form of an active ingredient can impact its efficacy. A search for different polymorphs of a compound like pyridine-2,6-dicarboxylic acid has shown how competition between different intermolecular interactions, such as salt formation versus carboxylic acid dimerization, can lead to new crystal forms. rsc.org

Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a "co-former") to create a new, single crystalline phase with a defined stoichiometric ratio. nih.gov This approach has gained significant interest as a method to modify the physicochemical properties of a substance. nih.gov Amino acids themselves are often used as potential co-formers in co-crystal development. nih.gov For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, co-crystallization studies could explore interactions with a variety of co-formers. For example, it could be co-crystallized with other carboxylic acids or with basic compounds to form new structures held together by specific hydrogen-bonding networks. Such studies can lead to materials with enhanced properties.

Computational and Theoretical Studies on 6 Aminoquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-Aminoquinoline-8-carboxylic acid, DFT calculations provide fundamental insights into its geometry and electronic properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy conformation. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related 8-aminoquinoline (B160924) derivatives, the bond lengths of the quinoline (B57606) core and the substituent groups have been precisely calculated. nih.gov

The electronic structure analysis of this compound through DFT provides a wealth of information. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For aminoquinoline derivatives, the MEP typically shows negative potential regions around the nitrogen atoms and the carbonyl oxygen of the carboxylic acid, indicating their susceptibility to electrophilic attack, while the amino group's hydrogen atoms represent positive potential regions. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aminoquinoline Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.4 eV |

| Energy Gap (ΔE) | 3.8 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov For example, the characteristic vibrational modes such as the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the aromatic C-C stretching frequencies of the quinoline ring can be assigned based on these calculations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, when compared to experimental data, help in the structural elucidation of the molecule and its derivatives. mdpi.com UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis in Solution and at Interfaces

MD simulations can be employed to explore the conformational landscape of this compound in different environments, such as in aqueous solution or at a biological interface. By simulating the molecule's movement over a period of time, researchers can identify the most populated conformations and the energetic barriers between them. This is particularly important for understanding how the molecule might orient itself to interact with other molecules. For carboxylic acids, the orientation of the carboxyl group (syn or anti) can be influenced by the solvent environment, with the anti conformation potentially being more populated in aqueous solutions due to stabilizing interactions with water molecules. nih.gov

Interaction Dynamics with Biological Targets

A significant application of MD simulations is to model the interaction of a ligand, such as this compound, with a biological target, typically a protein. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern the binding process. nih.govresearchgate.net Such studies are crucial for understanding the mechanism of action of potential drug candidates and for the rational design of more potent and selective inhibitors. The stability of the complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For aminoquinoline derivatives, QSAR models have been developed to predict their activity against various targets, such as bacteria and parasites. nih.gov These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and properties. These can include steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) descriptors. researchgate.net

A typical QSAR study involves:

Data Set Selection: A series of aminoquinoline derivatives with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A QSAR study on 6-aminoquinolones, for instance, indicated that the size and electronic properties of the substituent at the C-8 position significantly influence their antibacterial activity. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized derivatives and for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the development of predictive models for the biological activity of quinolone derivatives, including those related to this compound. These models aim to correlate the structural or physicochemical properties of compounds with their biological activities, such as antibacterial efficacy.

Research into 6-aminoquinolones, a class of compounds structurally analogous to this compound, has demonstrated the utility of QSAR in guiding the design of new antibacterial agents. Early studies identified 6-aminoquinolones as a novel class of quinolone antibacterials. researchgate.netcharge-transfer.pl Subsequent QSAR investigations on a broad set of 6-aminoquinolones indicated that substituents at the C-8 position could be larger than a methyl group, prompting the synthesis and evaluation of new derivatives. libretexts.org

A significant finding from these studies was that the replacement of the typical fluorine atom at the C-6 position with an amino group could still yield compounds with potent antibacterial activity. charge-transfer.pl Further research focused on the impact of substituents at various positions of the quinolone scaffold. For instance, studies on 6-amino-8-methylquinolone derivatives have shown that the combination of a methyl group at the C-8 position and an amino group at the C-6 position enhances antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.netnumberanalytics.com The structure-activity relationships associated with the N-1, C-6, and C-7 positions have also been extensively discussed in the literature. researchgate.net

One notable derivative, a 1,2,3,4-tetrahydroisoquinolinyl substituted compound, exhibited superior antibacterial activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant strains of Staphylococcus aureus, when compared to the widely used antibiotic ciprofloxacin. researchgate.net The antibacterial activity of these compounds is often linked to their ability to inhibit bacterial DNA gyrase. charge-transfer.pl

The following table presents a selection of 6-aminoquinolone derivatives and their reported antibacterial activities, illustrating the structure-activity relationships discussed.

| Compound ID | N-1 Substituent | C-7 Substituent | C-8 Substituent | Antibacterial Activity (MIC against S. aureus) |

| 1a | Cyclopropyl | N-methylpiperazinyl | CH₃ | Moderate |

| 1b | Cyclopropyl | 1,2,3,4-tetrahydroisoquinolinyl | CH₃ | High |

| 2a | Cyclopropyl | N-methylpiperazinyl | C₂H₅ | Inactive |

| 2b | Cyclopropyl | 1,2,3,4-tetrahydroisoquinolinyl | C₂H₅ | Inactive |

| 3b | Cyclopropyl | 1,2,3,4-tetrahydroisoquinolinyl | OCH₃ | High |

| 3c | Ethyl | 1,2,3,4-tetrahydroisoquinolinyl | OCH₃ | High |

This table is a representation of findings from various studies and is intended for illustrative purposes.

These predictive models, derived from QSAR studies, have proven to be a valuable tool in the rational design of more effective 6-aminoquinolone-based antibacterial agents.

Theoretical Studies of Charge Transfer Complexes

Theoretical studies on the electronic properties of 6-aminoquinoline (B144246) and its derivatives provide a foundation for understanding their potential to form charge transfer (CT) complexes. A charge transfer complex is formed when an electron is transferred from an electron-donating molecule to an electron-accepting molecule. The ability of a molecule to participate in such a complex is governed by its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic properties of the parent molecule, 6-aminoquinoline. A DFT/TD-DFT study on 6-aminoquinoline revealed that the HOMO and LUMO are localized over the entire molecule. researchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. taylorandfrancis.com The study also suggested that the lowest excited state of 6-aminoquinoline is likely a π → π* charge-transfer state, and natural bonding orbital (NBO) analysis indicated that intramolecular charge transfer (ICT) plays a significant role in stabilizing the molecule. researchgate.net Such computational insights are crucial for predicting whether a molecule will act as a donor or an acceptor in the formation of a CT complex.

While specific theoretical studies on charge transfer complexes involving this compound are not extensively reported, research on related aminoquinolines provides valuable context. For instance, studies on the interaction of various aminoquinolines with Fe(III)PPIX (ferriprotoporphyrin IX), a key target in antimalarial drug action, have been conducted. In one such study, it was observed that 6-aminoquinoline did not form a strong complex with Fe(III)PPIX under the experimental conditions used. mdpi.com This finding suggests that the electron-donating or -accepting properties of the 6-aminoquinoline scaffold may not be favorable for complexation with this particular acceptor.

Conversely, other aminoquinoline derivatives have been shown to form charge transfer complexes with various electron acceptors. For example, amodiaquine, chloroquine (B1663885), and primaquine (B1584692) have been reported to form colored, stable radical anions through interaction with the π-electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). taylorandfrancis.com Similarly, quinine (B1679958) has been studied for its charge transfer complex formation with both 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and TCNQ. researchgate.net These studies highlight the potential of the broader aminoquinoline class to engage in charge transfer interactions, even if specific examples with this compound are yet to be detailed in the literature.

The theoretical understanding of the electronic structure of this compound, informed by computational studies on its parent and related structures, remains a critical area of research for predicting its behavior in forming charge transfer complexes and for the rational design of new materials with specific electronic properties.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Aminoquinoline 8 Carboxylic Acid Analogues

Elucidation of Structure-Activity Relationships in Aminoquine-Derived Biologically Active Compounds

The biological profile of aminoquinoline derivatives is intricately linked to their structural features. The systematic modification of the quinoline (B57606) scaffold has allowed researchers to delineate key relationships between chemical structure and biological activity, guiding the development of more potent and selective compounds.

Impact of Substituents on Biological Activities

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. Studies on various quinoline derivatives have demonstrated that even minor chemical modifications can lead to significant changes in efficacy and mechanism of action.

For instance, in the context of anti-HIV agents, the modification of a lead 6-aminoquinolone compound, WM5, led to the discovery of highly potent derivatives. nih.gov The introduction of different substituents resulted in compounds with inhibitory concentrations (IC50) against HIV replication in the low microgram to nanomolar range. nih.gov Similarly, for inhibitors of the enzyme α-glucosidase, trifluoro substitution at the para position of an N-aryl group was found to significantly enhance inhibitory strength compared to other positional isomers. researchgate.net

In the development of anticancer agents, the substitution pattern on the quinoline ring has been shown to be crucial. For inhibitors of Pim-1 kinase, an 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a critical pharmacophore for activity. nih.gov A structure-activity relationship study of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three essential regions for substitution: a bulky hydrophobic substituent at the C(2) position, a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov For example, the anticancer drug candidate brequinar (B1684385) sodium features a fluoro group at C(6) and a substituted biphenyl (B1667301) group at C(2). nih.gov

Furthermore, halogen substitution patterns on 8-hydroxyquinoline (B1678124) ligands complexed with ruthenium were found to influence anticancer activity, with the type of halide at the 5- and 7-positions affecting cytotoxicity. acs.org Research on pyrrole (B145914) derivatives also underscores the principle that structural alterations and substituent effects are key to their functionality as bioactive compounds. nih.gov

Table 1: Impact of Substituents on α-Glucosidase and Urease Inhibition

Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline Carbothioamide analogues, illustrating how different derivatives exhibit varying inhibitory potential against key enzymes. researchgate.net

Role of the 6-Amino Group in Modulating Activity

The amino group, particularly its position on the quinoline ring, plays a pivotal role in modulating biological activity. While extensive research has focused on 4-aminoquinolines and 8-aminoquinolines, the principles derived are informative for understanding the function of the 6-amino group. acs.orgresearchgate.netyoutube.com

In the context of anti-HIV agents, the development of potent 6-aminoquinolone derivatives from the lead compound WM5 highlights the importance of the 6-amino moiety. nih.gov A series of these derivatives demonstrated highly effective inhibition of HIV replication, suggesting that the 6-amino group is a key feature for this specific biological activity. nih.gov For antiplasmodial 4-aminoquinolines, the amino group is crucial for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a key step in their mechanism of action against malaria parasites. acs.orgresearchgate.net The basicity of the amino side chain is also essential for drug accumulation in the parasite's acidic food vacuole. researchgate.net

Studies on 4-amino-7-chloroquinoline derivatives have shown that electron-withdrawing groups at the 7-position can lower the pKa of the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. researchgate.net Conversely, an amino group at the 7-position raises these pKa values, influencing the drug's accumulation in the parasite food vacuole. researchgate.net While the methoxy (B1213986) group at the 6-position of some 8-aminoquinolines is not essential for activity, its replacement can lead to less active or inactive compounds, indicating the sensitivity of this position to substitution. youtube.com The presence of an amino group on the quinoline ring is also a feature of certain ectonucleotidase inhibitors, where it contributes to the molecule's interaction with target enzymes. researchgate.net

Molecular Mechanisms of Biological Interactions

Understanding the molecular interactions between 6-aminoquinoline-8-carboxylic acid analogues and their biological targets is fundamental to explaining their effects. These mechanisms often involve direct enzyme inhibition, specific ligand-target binding, and the modulation of critical cellular pathways.

Enzyme Inhibition Studies

Analogues of this compound have been identified as inhibitors of a wide array of enzymes. For instance, certain quinoline-6-carboxylic acid derivatives are potent inhibitors of ectonucleotidases, such as NTPDase1, -2, -3, and ENPP1, which are involved in tumor immune evasion. researchgate.net

Quinoline carboxylic acids are also known to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is a target for anticancer drugs. nih.gov Furthermore, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in controlling apoptosis. nih.gov

Other quinoline derivatives have shown significant inhibitory activity against α-glucosidase and urease. researchgate.net In the field of virology, 6-aminoquinolones have been shown to inhibit HIV-1 replication, with time-of-addition experiments suggesting they act at a post-integration step, potentially by inhibiting Tat-mediated transcription. nih.gov Additionally, various quinoline-based compounds have been developed as inhibitors for carbonic anhydrase (CA) isoforms, with some showing nanomolar efficacy against hCA I and hCA II. nih.govresearchgate.net

Table 2: Inhibition of Ectonucleotidase Isoforms by Quinoline-6-Carboxylic Acid Derivatives

Data sourced from a study on Quinoline-6-Carboxylic Acid Derivatives as Ectonucleotidase Inhibitors. researchgate.net

Ligand-Target Binding Affinity Assessments

The biological effect of a compound is contingent on its ability to bind to a specific molecular target. For aminoquinoline-based antimalarials, 2- and 4-aminoquinolines exhibit a strong affinity for Fe(III)PPIX, which is a necessary, though not sufficient, condition for their activity. acs.org The binding affinity can be influenced by substituents; for example, the β-hematin inhibitory activity of 4-aminoquinolines correlates with the hematin-quinoline association constant and the electron-withdrawing capacity of the group at the 7-position. researchgate.net

Molecular modeling studies provide insights into these binding interactions. For Pim-1 kinase inhibitors, modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket, which is likely responsible for their inhibitory potency. nih.gov In the case of urease inhibitors, key intermolecular interactions, including π-cation, π-anion, and hydrogen bonding, with the enzyme's active site are correlated with their inhibitory activity. researchgate.net

Binding affinity is also a key parameter in the development of serotonin (B10506) receptor antagonists. For 6-methylergoline-8-carboxylic acid esters, the N1-substituent was found to be crucial in determining 5HT2 receptor affinity, with an isopropyl group at this position conferring maximal affinity. nih.gov Inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for certain 2-aryl-quinoline-4-carboxylic acid derivatives, with docking studies confirming stable binding. frontiersin.org Furthermore, bis(8-aminoquinoline) ligands have been shown to chelate Cu(II) with high affinity, forming stable square planar complexes. researchgate.net

Cellular Pathway Modulation Investigations

Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by modulating complex cellular pathways. The anti-HIV activity of 6-aminoquinolones is a prime example, where these compounds interfere with the viral replication cycle at a post-integration step by inhibiting Tat-mediated transcription from the long terminal repeat (LTR) promoter. nih.gov

In the context of cancer, Pim-1 kinase inhibitors based on the 8-hydroxy-quinoline 7-carboxylic acid scaffold can modulate programmed cell death (apoptosis) by blocking the phosphorylation of substrates that regulate this pathway. nih.gov Quinoline-6-carboxylic acid derivatives that inhibit ectonucleotidases can restore antitumor immunity by preventing the accumulation of immunosuppressive adenosine (B11128) in the tumor microenvironment. researchgate.net The antimalarial action of 8-aminoquinolines like primaquine (B1584692) is thought to involve the generation of reactive metabolites that cause oxidative damage and interfere with the parasite's mitochondrial electron transport, a critical pathway for pyrimidine biosynthesis. youtube.com

Comparative Studies with Other Aminoquinoline Isomers

The biological activity of aminoquinoline derivatives is profoundly influenced by the position of the amino group and other substituents on the quinoline ring system. While specific mechanistic and structure-activity relationship (SAR) studies on this compound are not extensively available in public literature, a comparative analysis with other well-studied aminoquinoline isomers can provide valuable insights into its potential biological profile. The differential positioning of the amino and carboxylic acid groups can significantly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to chelate metal ions or interact with biological targets.

A prime example of positional isomerism dictating biological activity is seen in the comparison between 4-aminoquinolines and 8-aminoquinolines. The 4-aminoquinoline (B48711) scaffold is the foundation for several widely used antimalarial drugs, including chloroquine (B1663885) and amodiaquine. mdpi.comnih.gov The activity of these compounds is linked to their accumulation in the acidic food vacuole of the malaria parasite, where they are believed to interfere with the detoxification of heme. nih.gov The basic side chain at the 4-position is crucial for this accumulation. nih.gov SAR studies on 4-aminoquinolines have emphasized the importance of the 7-chloro substituent for activity against chloroquine-resistant strains. nih.gov

In contrast, 8-aminoquinoline (B160924) derivatives, such as primaquine and tafenoquine, are also potent antimalarials but with a different spectrum of activity, notably against the latent liver stages of Plasmodium vivax and Plasmodium ovale. asm.orgwikipedia.org The mechanism of action for 8-aminoquinolines is not as clearly understood as that of 4-aminoquinolines but is thought to involve the generation of reactive oxygen species. asm.org The amino group at the 8-position is a key structural feature for their antiplasmodial activity. asm.orgwikipedia.org

The introduction of a carboxylic acid group, as in this compound, adds another layer of complexity. Carboxylic acids can act as bioisosteres for other functional groups and can influence a molecule's ability to cross biological membranes and its metabolic stability. nih.gov The position of the carboxylic acid group on the quinoline ring is therefore critical. For instance, quinoline-2-carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic activities. ogarev-online.ru

While direct comparative biological data for this compound against its isomers is scarce, we can infer potential differences based on the known roles of substituent positioning. The placement of the amino group at position 6 and the carboxylic acid at position 8 would result in a unique electronic and steric profile compared to other isomers, which would, in turn, dictate its interaction with biological targets.

To illustrate the diversity of biological activities among aminoquinoline isomers, the following table summarizes the primary activities of some key examples.

| Compound Name | Position of Amino Group | Other Key Substituents | Primary Biological Activity |

| 4-Aminoquinoline | 4 | - | Precursor for antimalarials mdpi.com |

| Chloroquine | 4 | 7-Chloro, N,N-diethylpentane-1,4-diamine side chain | Antimalarial mdpi.com |

| 8-Aminoquinoline | 8 | - | Precursor for antimalarials wikipedia.org |

| Primaquine | 8 | 6-Methoxy, terminal primary amine on side chain | Antimalarial (anti-relapse) wikipedia.org |

| Quinoline-2-carboxylic acid derivatives | - | Carboxylic acid at 2, various amides/esters | Anti-inflammatory, Analgesic ogarev-online.ru |

| 8-Hydroxyquinoline | - | Hydroxyl at 8 | Antimicrobial, Antifungal, Anticancer nih.gov |

This comparative overview underscores the critical role of substituent placement on the quinoline nucleus in determining the pharmacological profile of the resulting compound. Further research into the specific biological activities of this compound is necessary to fully elucidate its therapeutic potential and understand how its unique substitution pattern differentiates it from other aminoquinoline isomers.

Advanced Research Applications and Emerging Areas for 6 Aminoquinoline 8 Carboxylic Acid

Applications in Directed Organic Synthesis

The utility of quinoline (B57606) derivatives in directing C-H bond functionalization is a well-established and powerful tool in modern organic synthesis. This strategy allows for the precise and efficient modification of otherwise unreactive carbon-hydrogen bonds.

As a Directing Group for C(sp²)–H and C(sp³)–H Functionalization

A comprehensive review of the scientific literature reveals that while the 8-aminoquinoline (B160924) scaffold is a highly effective and widely used directing group for the functionalization of both C(sp²)–H and C(sp³)–H bonds, there is no specific research detailing the application of 6-Aminoquinoline-8-carboxylic acid for this purpose. nih.govnih.govnih.govacs.org The nitrogen atom of the quinoline ring and the nitrogen of the amino group in 8-aminoquinoline derivatives can chelate to a metal catalyst, positioning it to activate a nearby C-H bond. nih.govchemrxiv.org This has been successfully employed in a variety of transformations, including arylation, alkylation, and amination, catalyzed by metals such as palladium, nickel, and copper. nih.govchemrxiv.org

The specific substitution pattern of the directing group is critical for its efficacy and for the regioselectivity of the C-H activation. The positioning of the amino and carboxylic acid groups in This compound presents a different geometric arrangement compared to the well-studied 8-aminoquinoline. Future research would be necessary to determine if this specific isomeric form can act as a viable directing group and to what extent its electronic and steric properties would influence the catalytic cycle.

Synthesis of Unnatural Amino Acids and Complex Molecular Architectures

The synthesis of unnatural amino acids is a significant area of research, as these molecules are crucial components in drug discovery and protein engineering. nih.govprinceton.eduyoutube.com Directed C-H functionalization has emerged as a valuable strategy for the synthesis of these complex molecules. nih.gov For instance, the 8-aminoquinoline directing group has been used to facilitate the arylation of amino acid derivatives to produce novel, non-proteinogenic amino acids. nih.gov

However, there are currently no published studies that specifically utilize This compound in the synthesis of unnatural amino acids or other complex molecular architectures. The potential of this compound as a building block or a catalytic auxiliary in this context remains an open area for investigation.

Development of Foldamers and Macrocyclic Architectures

Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the folding behavior of biopolymers like proteins and nucleic acids. Aromatic oligoamides, including those derived from aminoquinoline carboxylic acids, are a prominent class of foldamers.

Design Principles for Conformationally Constrained Oligomers

The design of foldamers relies on controlling the conformational preferences of the monomeric units. In the case of aminoquinoline-based foldamers, the substitution pattern on the quinoline ring dictates the curvature and helical parameters of the resulting oligomer. Research has shown that isomers such as 6-aminoquinoline-2-carboxylic acid and 8-amino-2-quinolinecarboxylic acid can form stable helical structures. nih.govnih.gov The "para-like" substitution of 6-aminoquinoline-2-carboxylic acid leads to nearly linear oligomers, while the "ortho-like" arrangement in 8-amino-2-quinolinecarboxylic acid induces a higher curvature.

There is no available research on the folding properties of oligomers derived from This compound . The unique placement of the amino and carboxylic acid groups would likely result in distinct conformational preferences and folding geometries, which are yet to be explored.

Incorporation into Supramolecular Structures and Membrane Models

Foldamers and macrocycles with well-defined shapes and functionalities are of great interest for applications in supramolecular chemistry, such as molecular recognition and the construction of membrane models. For example, macrocyclic structures composed of 6-aminoquinoline-2-carboxylic acid units have been suggested to have significant potential in applications like membrane models and molecular recognition.

As there are no reports on the synthesis of foldamers or macrocycles from This compound , its potential for incorporation into supramolecular structures or for modeling biological membranes has not been investigated.

Exploration in Analytical Chemistry

Quinoline derivatives are known for their use in analytical chemistry, often as fluorescent probes or chelating agents for metal ion detection. For example, various 8-aminoquinoline derivatives have been synthesized and their fluorescent properties investigated for the quantitative determination of metal ions. sciengine.com

A search of the scientific literature did not yield any specific studies on the application of This compound in analytical chemistry. Its potential as a fluorescent sensor, a chelating agent for specific metal ions, or as a reagent in other analytical techniques is an unexplored area of research.

Role in Metal Ion Sensing and Chelation

The quinoline framework, particularly when functionalized with groups like amino and hydroxyl moieties, is a well-established pharmacophore known for its metal-chelating capabilities. researchgate.net The 8-aminoquinoline structure is a potent ionophore and serves as a fundamental motif in the design of sensors for various metal ions, including copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). journalcsij.com The chelation process, which involves the formation of stable complexes with metal ions, is central to its application in metal ion sensing. journalcsij.com

Derivatives of 8-aminoquinoline have been successfully developed as fluorescent chemosensors. jmaterenvironsci.com For instance, an 8-aminoquinoline-based ratiometric fluorescent sensor, PMQA, was designed for imaging zinc in living cells. dntb.gov.ua Such sensors operate by binding to the target metal ion, which in turn modulates their fluorescent properties, allowing for detection and quantification. jmaterenvironsci.comdntb.gov.ua The formation of these metal complexes can lead to a significant, detectable shift in the emission spectrum. The PMQA sensor, for example, exhibits a red-shift of 85 nm upon binding with Zn²⁺. dntb.gov.ua The chelating properties of these compounds are crucial; they can form stable complexes with various metal ions, which can alter the solubility and reactivity of the metals. tandfonline.com The 8-hydroxyquinoline (B1678124) moiety, a close relative, is particularly noted for its high and selective affinity for iron (Fe³⁺). semanticscholar.org This ability to bind selectively with specific metal ions is a key factor in their utility as sensors and chelating agents in various scientific fields. journalcsij.comsemanticscholar.org

Applications in Chromatographic Separations and Optical Probes

In the field of analytical chemistry, derivatives of 6-aminoquinoline (B144246) are pivotal reagents for high-performance liquid chromatography (HPLC), particularly in amino acid analysis. researchgate.netjetir.org A key reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is used for pre-column derivatization of amino acids. researchgate.net This process tags the amino acids with the 6-aminoquinoline fluorophore, which significantly enhances detection sensitivity and chromatographic resolution. researchgate.netresearchgate.net Derivatization with AQC is a widely accepted pharmacopeial method for this purpose. researchgate.net